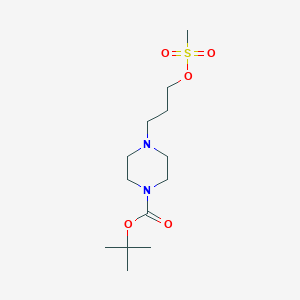

tert-Butyl 4-(3-((methylsulfonyl)oxy)propyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(3-methylsulfonyloxypropyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O5S/c1-13(2,3)20-12(16)15-9-7-14(8-10-15)6-5-11-19-21(4,17)18/h5-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVODWHVTHJKQDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CCCOS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Similar Compounds

tert-Butyl 4-(2-(methylsulfonyl)ethyl)piperazine-1-carboxylate: : Similar in structure but with different alkyl chain length.

tert-Butyl 4-(3-(methylthio)propyl)piperazine-1-carboxylate: : Contains a methylthio group instead of a methylsulfonyl-oxy group.

tert-Butyl 4-(3-((methylsulfonyl)oxy)butyl)piperazine-1-carboxylate: : Features a butyl chain rather than a propyl chain.

Uniqueness

This compound stands out due to its specific combination of functional groups, which provides unique reactivity and potential for diverse applications. The presence of the methylsulfonyl-oxypropyl group, in particular, enhances its chemical versatility compared to similar compounds.

There you go! Dive into the details and let me know what stands out the most to you.

Biological Activity

tert-Butyl 4-(3-((methylsulfonyl)oxy)propyl)piperazine-1-carboxylate (CAS: 295330-86-8) is a synthetic organic compound that has garnered interest in scientific research due to its unique structural properties and potential biological activities. This compound features a piperazine ring linked to a tert-butyl ester and a methylsulfonyl-oxypropyl group, which contribute to its reactivity and interaction with biological systems.

Chemical Structure

The chemical formula of this compound is , with a molecular weight of 322.43 g/mol. The structure includes functional groups that enhance its biological activity, particularly in enzyme interactions and receptor modulation.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The mechanism involves:

- Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes, modulating their activity through competitive or non-competitive mechanisms.

- Receptor Binding : It may bind to various receptors, influencing cellular signaling pathways.

These interactions can lead to alterations in cellular processes such as proliferation, apoptosis, and metabolic regulation.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties against Gram-positive bacteria.

- Antiproliferative Effects : The compound has shown potential in inhibiting the growth of cancer cell lines through modulation of cell cycle progression.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of similar compounds, indicating that modifications in the piperazine structure could enhance activity against bacterial biofilms. The minimum inhibitory concentration (MIC) values for related compounds ranged from 15.625 to 125 µM against Staphylococcus aureus and Enterococcus faecalis, suggesting that this compound may exhibit comparable or improved activity .

Antiproliferative Effects

In vitro studies have demonstrated that derivatives of piperazine compounds can significantly inhibit the growth of various cancer cell lines. For instance, compounds with similar structural motifs exhibited IC50 values ranging from 19.9 to 75.3 µM against breast cancer cells . This suggests that this compound may also possess significant antiproliferative properties.

Case Studies

Several case studies have explored the biological implications of piperazine derivatives:

- Study on Biofilm Inhibition : Research highlighted the potential of piperazine derivatives in disrupting biofilm formation in MRSA strains, with MIC values indicating effective inhibition at concentrations lower than traditional antibiotics .

- Cancer Cell Line Studies : Compounds similar to this compound were tested on various cancer cell lines, revealing significant reductions in cell viability and proliferation rates .

Data Tables

Comparison with Similar Compounds

Substituent Variations on the Propyl Chain

The propyl chain’s terminal group significantly impacts physicochemical and biological properties. Key analogues include:

Key Observations :

- Electron Effects : The methylsulfonyloxy group (-OSO₂CH₃) is strongly electron-withdrawing, reducing the piperazine ring’s basicity compared to electron-donating groups like methoxy (-OCH₃) in 3a/3b .

- Solubility : Sulfonate esters exhibit higher aqueous solubility than aromatic esters (e.g., 3a/3b) but lower than hydroxylated derivatives.

- Reactivity : The -OSO₂CH₃ group acts as a superior leaving group, making the compound useful in prodrug design or cross-coupling reactions .

Physicochemical Properties

- Melting Point : While direct data for the methylsulfonyl derivative is unavailable, analogues like tert-butyl 4-(3-(chromenyloxy)propyl)piperazine-1-carboxylate () melt at 280–282°C, suggesting high thermal stability for rigid derivatives .

- Stability : Sulfonate esters are hydrolytically more stable than acetates but less than phosphates, balancing shelf life and controlled reactivity .

Q & A

Q. What are the optimal synthetic routes for tert-butyl 4-(3-((methylsulfonyl)oxy)propyl)piperazine-1-carboxylate, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling a piperazine core with a sulfonate ester precursor. Key steps include:

- Nucleophilic substitution : Reacting tert-butyl piperazine-1-carboxylate with 3-((methylsulfonyl)oxy)propyl bromide in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux (60–80°C).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity .

- Yield optimization : Adjusting stoichiometry (1.2–1.5 equivalents of alkylating agent) and using catalysts like potassium carbonate or triethylamine to drive the reaction .

- Analytical validation : Confirm structure via H/C NMR (e.g., tert-butyl singlet at ~1.4 ppm, methylsulfonyl protons at ~3.0 ppm) and HPLC (retention time 8–10 min, C18 column) .

Q. How is the structural integrity of this compound validated in academic research?

- Methodological Answer : A combination of spectroscopic and chromatographic techniques is used:

- NMR : Assign peaks for the tert-butyl group (δ 1.4 ppm, 9H), piperazine protons (δ 2.5–3.5 ppm), and methylsulfonyl moiety (δ 3.0 ppm, 3H) .

- Mass spectrometry (MS) : ESI-MS confirms molecular ion [M+H] at m/z 349.2 .

- HPLC : Purity >97% with a symmetrical peak (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

- Methodological Answer : Discrepancies may arise from assay-specific variables:

- Receptor binding assays : Validate target selectivity using competitive binding studies (e.g., radioligand displacement assays with H-labeled references) to rule off-target effects .

- Cellular models : Replicate findings in multiple cell lines (e.g., HEK293 vs. PC-3) and control for metabolic stability (e.g., pre-treatment with CYP450 inhibitors) .

- Data normalization : Use internal standards (e.g., β-actin in Western blots) and dose-response curves (IC calculations) to minimize variability .

Q. What strategies are effective for studying the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer : Mechanistic studies require a tiered approach:

- Enzyme kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) using purified enzymes (e.g., kinases or esterases) .

- Molecular docking : Use software like AutoDock Vina to model interactions between the methylsulfonyl group and catalytic residues (e.g., hydrogen bonding with Asp189 in trypsin-like proteases) .

- Mutagenesis : Engineer enzyme mutants (e.g., alanine scanning) to validate docking predictions .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?

- Methodological Answer : SAR workflows include:

- Scaffold modification : Synthesize analogs with varied substituents (e.g., replacing methylsulfonyl with acetyl or phenyl groups) .

- In vitro screening : Test analogs for potency (IC), solubility (shake-flask method), and metabolic stability (microsomal assays) .

- Pharmacophore mapping : Identify critical functional groups (e.g., sulfonate ester for hydrogen bonding) using 3D-QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.